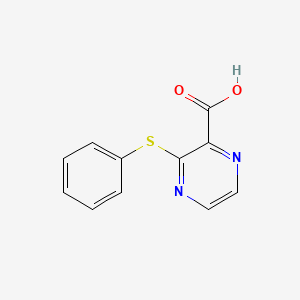
3-(Phenylsulfanyl)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylsulfanyl)pyrazine-2-carboxylic acid, also known as 3-PSPCA, is an important synthetic intermediate used in the synthesis of various heterocyclic compounds, such as pyrazoles, triazoles, and quinolines. It is a versatile and widely used building block in organic synthesis. 3-PSPCA is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition, it has been found to have a variety of biological activities, including antioxidant and anti-inflammatory activities.
Scientific Research Applications
Food Science Applications
Control Strategies of Pyrazines Generation from Maillard Reaction
Pyrazines, including derivatives of 3-(Phenylsulfanyl)pyrazine-2-carboxylic acid, play a crucial role in imparting baking, roasted, and nutty flavors in food products through the Maillard reaction. Strategies to control pyrazine generation, involving the use of new reactants, modification of reaction conditions, and emerging technologies like ultrasound, aim to optimize flavor profiles in food processing, balancing between enhancing desirable flavors and minimizing the formation of harmful by-products (Yu et al., 2021).
Pharmacological Applications
Pyrazine Derivatives A Patent Review
Pyrazine derivatives, including those structurally related to this compound, have been identified for their diverse pharmacological properties. These include antimicrobial, antifungal, anticancer, and anti-inflammatory activities, demonstrating the significant potential of pyrazine derivatives in drug development (Ferreira & Kaiser, 2012); (Doležal & Zítko, 2015).
Material Science Applications
Spin Crossover Active Iron(II) Complexes
Pyrazole-pyridine/pyrazine ligands, related to this compound, have been utilized in the synthesis of iron(II) spin crossover (SCO) active complexes. These complexes exhibit significant potential for applications in molecular electronics and as sensors due to their ability to undergo reversible transitions between different magnetic states (Olguín & Brooker, 2011).
Environmental Applications
Fluorinated Alternatives to Perfluoroalkyl Substances
Research into fluorinated alternatives to perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) includes the exploration of pyrazine derivatives. These studies aim to identify safer, more environmentally friendly compounds for use in various industrial applications, including surface treatments and fire-fighting foams, while considering the compounds' persistence and potential for bioaccumulation (Wang et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-phenylsulfanylpyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c14-11(15)9-10(13-7-6-12-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNMOOQFTYGDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC=CN=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

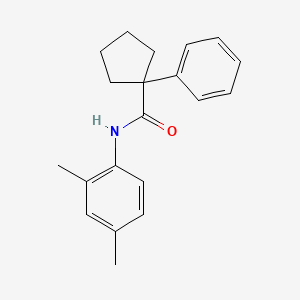
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2526991.png)

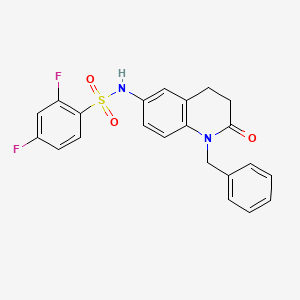
![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526994.png)
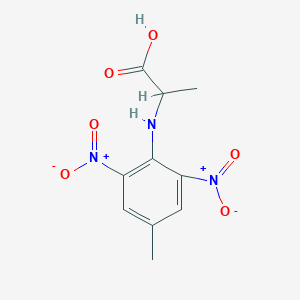
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2526997.png)
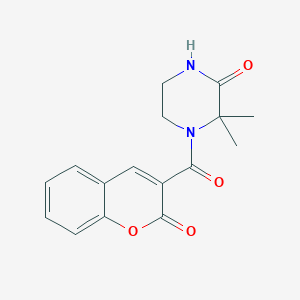
![1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2527000.png)
![5-Bromo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2527001.png)

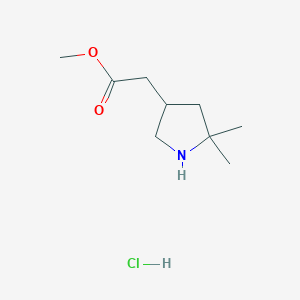
![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B2527007.png)
